2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of fluorophenyl and methoxyphenyl groups attached to a thieno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then subjected to cyclization with a thieno-oxazinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-oxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the methoxyphenyl group, which may affect its chemical and biological properties.
5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the fluorophenyl group, which may influence its reactivity and applications.
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Similar structure but with a chlorine atom instead of fluorine, potentially altering its properties.
Properties
Molecular Formula |
C19H12FNO3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C19H12FNO3S/c1-23-14-8-4-11(5-9-14)15-10-25-18-16(15)19(22)24-17(21-18)12-2-6-13(20)7-3-12/h2-10H,1H3 |
InChI Key |
ROQKXIACCHOQAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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